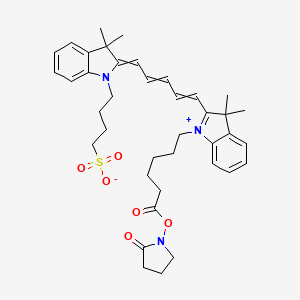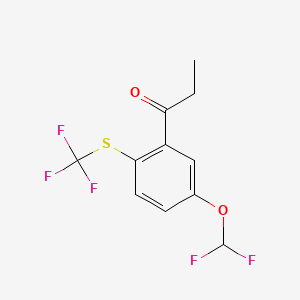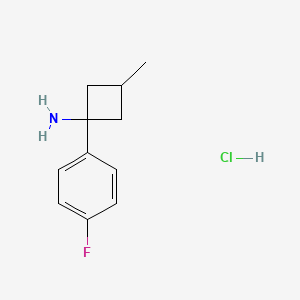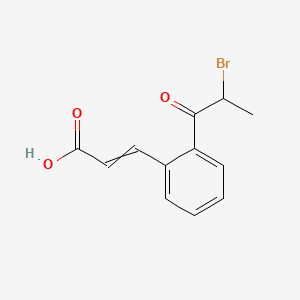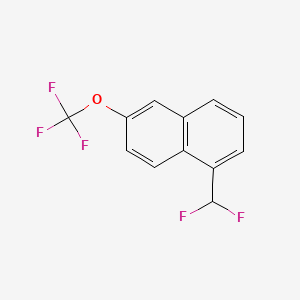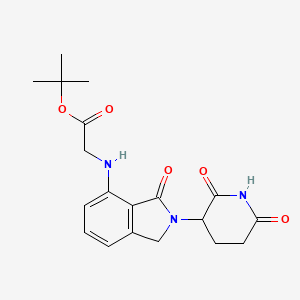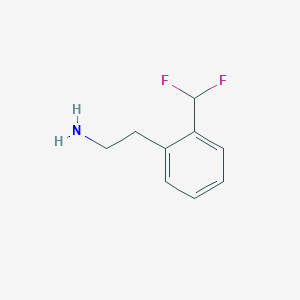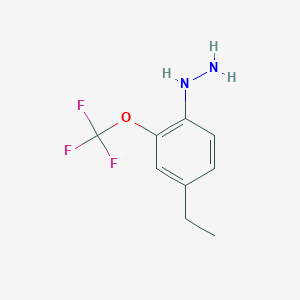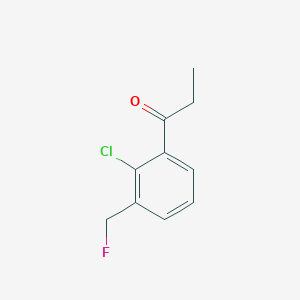
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the 2-position and a fluoromethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-1-one
- 1-(2-Chloro-3-(methyl)phenyl)propan-1-one
- 1-(2-Chloro-3-(bromomethyl)phenyl)propan-1-one
Uniqueness
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-1-one is unique due to the presence of both chlorine and fluoromethyl substituents on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H10ClFO |
|---|---|
分子量 |
200.64 g/mol |
IUPAC名 |
1-[2-chloro-3-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-9(13)8-5-3-4-7(6-12)10(8)11/h3-5H,2,6H2,1H3 |
InChIキー |
WNGZXLRBOJIVCY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC=CC(=C1Cl)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

